molecular formula C17H11Cl B008970 2-Chloromethylfluoranthene CAS No. 103393-70-0

2-Chloromethylfluoranthene

Cat. No. B008970
M. Wt: 250.7 g/mol
InChI Key: WTENTQBUTKTRCK-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its molecular formula, structure, and some basic properties. It’s also helpful to know its common uses and applications .


Synthesis Analysis

This involves understanding the methods and processes used to synthesize the compound. It can include the raw materials used, the conditions required, and the yield of the reaction .


Molecular Structure Analysis

This involves understanding the molecular structure of the compound. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound such as melting point, boiling point, solubility, reactivity, etc .

Scientific Research Applications

  • Organic Chemistry Applications :

    • A study by Campbell and Crombie (1961) demonstrates the synthesis of 7-substituted fluoranthenes from 1, 2, 3, 1ob-tetrahydro-3-oxofluoranthene, which includes methods for preparing 1, 8-disubstituted fluorenes and fluoranthenes, potentially involving compounds like 2-Chloromethylfluoranthene (Campbell & Crombie, 1961).
  • Chemical Reactivity and Mutagenesis :

    • Research by Ball and Young (1991) explored the mutagenicity and electronic structure of chloromethylfluoranthenes, which suggests that the reactivity of these compounds is not a critical factor in the mechanism of mutagenesis. This indicates that intercalation might be a crucial step in the process, highlighting the importance of understanding the molecular interactions of compounds like 2-Chloromethylfluoranthene (Ball & Young, 1991).
  • Environmental Monitoring and Analysis :

    • A study by Pitts et al. (1985) found 2-nitrofluoranthene, a compound closely related to 2-Chloromethylfluoranthene, in polluted ambient air, indicating that such compounds can undergo chemical transformations in polluted atmospheres. This suggests a role for chloromethylfluoranthene derivatives in environmental monitoring and pollution analysis (Pitts et al., 1985).

Safety And Hazards

This involves understanding the safety measures that need to be taken while handling the compound and the hazards associated with it .

Future Directions

This involves understanding the current state of research on the compound and identifying potential areas for future research .

properties

IUPAC Name

2-(chloromethyl)fluoranthene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl/c18-10-11-8-12-4-3-7-15-13-5-1-2-6-14(13)16(9-11)17(12)15/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTENTQBUTKTRCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC4=CC(=CC2=C43)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10145810
Record name Fluoranthene, 2-(chloromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10145810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloromethylfluoranthene

CAS RN

103393-70-0
Record name Fluoranthene, 2-(chloromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103393700
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluoranthene, 2-(chloromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10145810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLUORANTHENE, 2-(CHLOROMETHYL)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QQH8Z1KNH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JC Ball, WC Young - Chemico-biological interactions, 1991 - Elsevier
… that showed the largest change in heat of formation (the most stable halomethylfluoranthene) going from the halomethylfluoranthene to the carbocation was 2-chloromethylfluoranthene. …
Number of citations: 7 www.sciencedirect.com

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